molecular formula C28H18F2K5N3O14 B162722 Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate CAS No. 192140-58-2

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Cat. No. B162722
CAS RN: 192140-58-2
M. Wt: 853.9 g/mol
InChI Key: LZFKAYBOWPHSOE-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Fura-FF is a difluorinated derivative of the calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF also has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 6 and 0.14 µM, respectively). However, the spectral properties of fura-FF and fura-2 are similar with fura-FF displaying excitation/emission spectra of 365/514 nm in the absence of calcium, with a shift to 339/507 nm in the presence of a high calcium concentration. Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines.
Fura-FF (postassium salt) is a difluorinated analog of the cell-impermeant calcium indicator fura-2. Unlike, fura-2, fura-FF has negligible magnesium sensitivity, thus reducing interference from this cation. Fura-FF has a higher calcium dissociation constant than fura-2 (Kd(calcium) = 5.5 and 0.14 µM, respectively). Low affinity calcium dyes, including fura-FF, are preferred for studying compartments with high concentrations of calcium, such as mitochondria, or in cell systems that have relatively low calcium buffering capacities, such as neuronal dendrites and spines. The spectroscopic properties of fura-FF and fura-2 are similar.

Scientific Research Applications

Fluorescent Calcium Indicator

Fura-FF (potassium salt) is a low-affinity fluorescent calcium indicator . It is used in scientific research to detect changes in calcium levels. The compound exhibits a shift in absorption that can be observed by scanning the excitation spectrum between 300 and 400 nm, while monitoring the emission at 510 nm .

UV Light Excitable

Fura-FF is excitable with UV light . This property makes it a preferred dye for ratio-imaging microscopy, where it is more practical to change excitation wavelengths than emission wavelengths .

High Selectivity for Calcium Binding

Fura-FF exhibits high selectivity for calcium binding relative to magnesium . This property makes it a valuable tool in studies where specific detection of calcium is required .

Detection of Neuronal Calcium Fluxes

The low-affinity indicator Fura-FF has been used to detect NMDA- and kainate-induced neuronal calcium fluxes that were not detectable with the higher-affinity indicator fura-2 .

Simultaneous Detection of Calcium and Zinc

Fura-FF has been used in combination with FluoZin-3 for the simultaneous detection of calcium and zinc . This allows researchers to study the interplay between these two important ions .

Studying Compartments with High Concentrations of Calcium

Low-affinity calcium dyes, including Fura-FF, are preferred for studying compartments with high concentrations of calcium , such as mitochondria .

Studying Systems with Low Calcium Buffering Capacities

Fura-FF is also used in cell systems that have relatively low calcium buffering capacities , such as neuronal dendrites and spines .

properties

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23F2N3O14.5K/c29-14-1-2-15(32(9-21(34)35)10-22(36)37)26(25(14)30)45-4-3-44-18-5-13-6-19(27-31-8-20(47-27)28(42)43)46-17(13)7-16(18)33(11-23(38)39)12-24(40)41;;;;;/h1-2,5-8H,3-4,9-12H2,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,42,43);;;;;/q;5*+1/p-5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFKAYBOWPHSOE-UHFFFAOYSA-I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])F)F.[K+].[K+].[K+].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18F2K5N3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 2
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 3
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 4
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 5
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate
Reactant of Route 6
Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[6-[bis(carboxylatomethyl)amino]-2,3-difluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

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